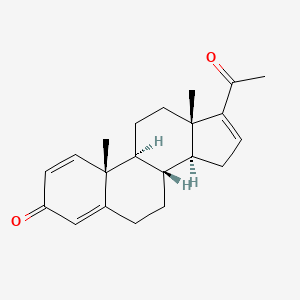

Pregna-1,4,16-triene-3,20-dione

Description

Structure

3D Structure

Properties

CAS No. |

75863-26-2 |

|---|---|

Molecular Formula |

C21H26O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8,10,12,16,18-19H,4-5,7,9,11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 |

InChI Key |

CYHIWWJMJIAQOW-RKFFNLMFSA-N |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Origin of Product |

United States |

Overview of Pregna 1,4,16 Triene 3,20 Dione in Steroid Research

Contextual Significance within Pregnane (B1235032) Steroid Chemistry

The pregnane skeleton is the foundation for a wide array of biologically active steroids, including progestogens, mineralocorticoids, and glucocorticoids. Pregna-1,4,16-triene-3,20-dione's significance stems from its pre-configured structure, which facilitates the introduction of various functional groups at key positions. The presence of the conjugated double bond system in ring A (at positions 1 and 4) and the isolated double bond in ring D (at position 16) are particularly important for its reactivity and subsequent conversion into high-value corticosteroids.

The molecular structure of this compound features a planar ring A due to the presence of two double bonds. researchgate.net Rings B and C typically adopt chair conformations, while ring D has an envelope conformation. researchgate.net These conformational details are crucial for understanding the stereoselectivity of subsequent reactions.

Role as a Key Intermediate in Complex Steroid Synthesis

The primary importance of this compound lies in its function as a key intermediate in the synthesis of valuable corticoids. researchgate.netbenthamdirect.com Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive properties. The synthesis of these complex molecules often involves multi-step processes, and the availability of a reliable and efficient route to key intermediates like this compound is critical.

One of the notable applications of this compound is in the synthesis of halogenated corticosteroids. For instance, it serves as a precursor for dexamethasone (B1670325) and other potent anti-inflammatory drugs. The introduction of a double bond at the 1,2-position is a crucial step in enhancing the glucocorticoid activity of these synthetic steroids.

Chemical Synthesis and Transformation

The synthesis of this compound itself can be achieved through a combination of chemical and microbiological methods, often starting from readily available phytosterols (B1254722) from sources like soybeans. researchgate.netbenthamdirect.com This approach represents a more sustainable and efficient alternative to purely chemical routes.

A key transformation in the synthesis is the 1(2)-dehydrogenation of pregna-4,16-diene-3,20-dione. This step can be accomplished either through chemical means or, more efficiently, through microbiological methods using microorganisms like Nocardioides simplex. researchgate.netbenthamdirect.com The use of microbial transformations offers advantages in terms of selectivity and milder reaction conditions.

The table below outlines a simplified synthetic pathway for this compound from a soybean phytosterol mixture, highlighting the key transformations.

| Starting Material | Key Transformation | Intermediate/Product | Method |

| Soybean Phytosterol Mixture | Side-chain degradation | Androst-4-ene-3,17-dione (AD) | Microbiological |

| Androst-4-ene-3,17-dione (AD) | Introduction of C17 side chain | Pregna-4,16-diene-3,20-dione | Chemical |

| Pregna-4,16-diene-3,20-dione | 1(2)-Dehydrogenation | This compound | Chemical or Microbiological |

Synthetic Methodologies and Precursor Pathways for Pregna 1,4,16 Triene 3,20 Dione and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of Pregna-1,4,16-triene-3,20-dione is characterized by a series of carefully orchestrated reactions to build and modify the steroid nucleus and its side chain. These approaches are designed to achieve the desired stereochemistry and functionality.

Classical Multi-step Chemical Syntheses

Classical synthetic routes rely on a sequence of well-established chemical transformations to assemble the target molecule. These methods provide a high degree of control over the molecular architecture.

The construction and functionalization of the pregnane (B1235032) side chain are critical steps in steroid synthesis. The cyanohydrin method offers a versatile approach for elongating and modifying this side chain. This reaction involves the nucleophilic addition of a cyanide anion to a ketone or aldehyde, forming a cyanohydrin. wikipedia.org In the context of pregnane synthesis, a 20-keto steroid can be reacted with a cyanide source, such as trimethylsilyl cyanide, to yield a silylated cyanohydrin. nih.gov This transformation is synthetically valuable as it introduces a new carbon-carbon bond and a versatile cyano group, which can be further manipulated to build more complex side chains. nih.gov The reaction is stereoselective, with saturated 20-keto pregnanes yielding epimerically pure silylated cyanohydrins. nih.gov

The Urech cyanohydrin method, first described in 1872, traditionally uses alkali cyanides and acetic acid. wikipedia.org Modern variations employ reagents like trimethylsilyl cyanide in the presence of a catalyst. wikipedia.orgnih.gov This approach is a key strategy for accessing functionalized steroid side chains.

The introduction of double bonds into the steroid nucleus is crucial for the biological activity of many corticosteroids. The Δ1(2)-double bond in this compound is typically introduced via a dehydrogenation reaction. Selenium dioxide (SeO2) is a well-established reagent for this transformation. benthamdirect.com The reaction involves the oxidation of a Δ4-3-keto steroid, such as pregna-4,16-diene-3,20-dione, to its corresponding Δ1,4-3-keto derivative. benthamdirect.com

This dehydrogenation can be performed as a purely chemical step or as part of a chemo-microbiological process. benthamdirect.com In the chemical approach, selenium dioxide is used as the dehydrogenating agent. An alternative microbiological method utilizes actinobacterial cells, such as Nocardioides simplex, to carry out the 1(2)-dehydrogenation. benthamdirect.com

| Method | Reagent/Organism | Key Features |

|---|---|---|

| Chemical Dehydrogenation | Selenium Dioxide (SeO2) | Well-established chemical method for introducing Δ1 double bonds. |

| Microbiological Dehydrogenation | Nocardioides simplex | Biocatalytic alternative to chemical methods. |

Halogenation reactions are fundamental in steroid synthesis for introducing functional handles that can be used for further transformations or to modulate biological activity. While "Stork's iodination" specifically is not prominently detailed in the context of this compound synthesis, the principles of enamine and enolate chemistry, pioneered by Gilbert Stork, are central to many steroid modifications.

Enamines, formed from the reaction of a ketone with a secondary amine, are nucleophilic and can react with electrophiles like iodine. google.commasterorganicchemistry.com The iodination of an enamine intermediate can be a strategic step to introduce an iodine atom at a specific position on the steroid backbone. nih.gov This can be followed by elimination reactions to generate double bonds or other functional group interconversions. The formation of enamines can also serve to protect a ketone group at the 3-position of a steroid while other transformations are carried out elsewhere in the molecule. google.com

Dehydration reactions are essential for creating carbon-carbon double bonds in steroid synthesis by eliminating a molecule of water. bartleby.comyoutube.com This is particularly relevant for the synthesis of unsaturated steroids from their hydroxylated precursors. For instance, a 9α-hydroxy steroid can be dehydrated to form a Δ9(11) double bond, a common feature in many corticosteroids. google.comgoogle.com

These reactions are typically carried out under acidic or basic conditions. libretexts.org Acid-catalyzed dehydration involves the protonation of the hydroxyl group, which then leaves as a water molecule, forming a carbocation intermediate that subsequently loses a proton to form the double bond. google.com The choice of acid and reaction conditions is crucial to control the regioselectivity of the double bond formation and to avoid undesirable rearrangements. google.comgoogle.com

| Precursor | Reaction Type | Product Feature | Conditions |

|---|---|---|---|

| β-hydroxy aldehyde/ketone | Aldol Dehydration | α,β-unsaturated product | Acidic or basic |

| 9α-hydroxy steroid | Acid-catalyzed Dehydration | Δ9(11) double bond | Strong acid (pKa ≤ 1.0) |

Synthesis from Readily Available Steroidal Precursors

Phytosterols (B1254722), such as those derived from soybeans, are common starting materials. benthamdirect.com These plant-derived sterols can be converted through a combination of microbial and chemical processes into key intermediates. benthamdirect.comrsc.org For instance, a mixture of soybean phytosterols can be transformed into pregna-4,16-diene-3,20-dione, which is then dehydrogenated to yield the final product. benthamdirect.com Engineered microorganisms, such as Mycobacterium neoaurum, are used to degrade the side chain of phytosterols to produce valuable C19 and C22 steroid intermediates. nih.govresearchgate.net

Progesterone (B1679170) is another important precursor. zhongdachemical.comgoogle.com Its pregnane skeleton is already in place, making it an ideal starting material for modifications. Synthetic routes from progesterone may involve the introduction of unsaturation at the C1, C6, and C16 positions through a series of chemical steps. google.com

Cholesterol is the ultimate precursor for all steroid hormones in vivo and serves as a fundamental starting material in many synthetic endeavors. nih.govvanderbilt.edunih.govyoutube.com The initial step in steroidogenesis is the enzymatic conversion of cholesterol to pregnenolone (B344588). vanderbilt.edu Synthetic chemists have developed numerous methods to mimic and adapt these biological pathways for the large-scale production of steroid-based pharmaceuticals.

| Precursor | Source | Key Advantage |

|---|---|---|

| Phytosterols | Plants (e.g., soybeans) | Abundant and cost-effective starting material. |

| Progesterone | Chemical synthesis or from natural sources | Structurally similar, reducing the number of synthetic steps. |

| Cholesterol | Animal sources | Fundamental building block for all steroids. |

Conversion from 9α-Hydroxyandrostenedione

A significant route to pregnane-series steroids, including precursors to this compound, starts from 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). This intermediate, readily available through the microbial degradation of phytosterols, serves as a versatile starting material. The key transformation involves the construction of the C-17 pregnane side chain.

The synthesis of a related compound, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631), from 9α-OH-AD illustrates the initial steps applicable to the synthesis of the target triene. The process begins with the selective protection of the keto groups, followed by the introduction of the two-carbon side chain at the C-17 position. A common method for this is the cyanohydrin route. Subsequent chemical modifications, including dehydration to introduce the Δ⁹⁽¹¹⁾ double bond and other transformations, lead to the pregnane skeleton. For the synthesis of this compound, the dehydration step to form the Δ⁹⁽¹¹⁾ bond would be omitted, and instead, the focus would be on establishing the Δ¹, Δ⁴, and Δ¹⁶ unsaturations.

Transformation from Soybean Phytosterols

A highly efficient and industrially relevant pathway to this compound utilizes abundant and renewable soybean phytosterols as the starting material. This multi-step process is a prime example of a chemo-enzymatic strategy, combining the power of microbial biotransformation with chemical synthesis.

The initial stages involve the microbial degradation of the phytosterol side chain to yield a C19 steroid intermediate, typically androst-4-ene-3,17-dione (AD). This is followed by further chemical modifications to build the desired pregnane side chain, resulting in the formation of Pregna-4,16-diene-3,20-dione. The final and critical step is the introduction of the C1-C2 double bond to yield the target molecule. This transformation highlights a sustainable approach to steroid synthesis, leveraging natural feedstocks. benthamdirect.com

Derivatization of Pregna-4,16-diene-3,20-dione

The direct precursor to this compound is Pregna-4,16-diene-3,20-dione. The conversion involves a dehydrogenation reaction to introduce a double bond between the C-1 and C-2 positions of the steroid A-ring. This transformation can be achieved through both chemical and microbiological methods.

Chemical dehydrogenation often employs reagents such as selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These methods, while effective, can sometimes lack selectivity and may require harsh reaction conditions. The choice of reagent and reaction conditions is critical to maximize the yield of the desired 1,4-diene structure and minimize side products. An efficient procedure combining chemical and microbiological methods has been demonstrated for the transformation of a soybean phytosterol mixture into this compound. benthamdirect.com

Microbiological Transformation and Biocatalytic Synthesis

The use of microorganisms and their enzymes for steroid modifications offers significant advantages over classical chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. These biocatalytic approaches are particularly effective for reactions that are challenging to achieve through conventional chemistry, such as regioselective hydroxylations and dehydrogenations.

Microbial 1(2)-Dehydrogenation (e.g., using Nocardioides simplex VKM Ac-2033D)

The introduction of a double bond at the C1-C2 position of the steroid nucleus is a key reaction in the synthesis of many anti-inflammatory corticosteroids. The bacterium Nocardioides simplex VKM Ac-2033D (formerly known as Arthrobacter simplex) is a well-known and highly effective microbial catalyst for this specific 1(2)-dehydrogenation of 3-ketosteroids. researchgate.net

This biotransformation is catalyzed by the enzyme 3-ketosteroid-1(2)-dehydrogenase (3-KSD), which is a flavin-dependent enzyme. nih.gov In the synthesis of this compound, whole cells of Nocardioides simplex VKM Ac-2033D are used to convert Pregna-4,16-diene-3,20-dione into the desired product with high yield and selectivity. benthamdirect.com The genome of Nocardioides simplex VKM Ac-2033D contains multiple genes encoding for 3-KSDs, with one specific gene being predominantly responsible for this industrially important transformation. nih.gov

| Microorganism | Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|---|

| Nocardioides simplex VKM Ac-2033D | 3-ketosteroid-1(2)-dehydrogenase (3-KSD) | Pregna-4,16-diene-3,20-dione | This compound | Highly efficient and selective 1(2)-dehydrogenation. benthamdirect.comnih.gov |

Enzymatic Bioconversion and Metabolic Pathway Elucidation (e.g., 16-DPA degradation by mixed bacterial culture)

16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) is a key intermediate in the synthesis of many steroid hormones, obtainable from natural sources like diosgenin and solasodine. wikipedia.org The microbial degradation of 16-DPA has been studied to understand the metabolic pathways and to produce other valuable steroid intermediates.

Research on the bioconversion of 16-DPA by various bacterial cultures, including mixed cultures of Pseudomonas diminuta and Comamonas acidovorans, as well as by Delftia acidovorans, has shown that the primary metabolic route leads to the cleavage of the pregnane side chain. pjmonline.org This results in the formation of C19 steroids, specifically androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). This indicates that the common microbial degradation pathway for 16-DPA involves the loss of the two-carbon side chain, making it a precursor for androstanes rather than a direct route to other C21 pregnane derivatives like this compound.

| Starting Material | Microorganism/Culture | Primary Product(s) | Metabolic Outcome |

|---|---|---|---|

| 16-Dehydropregnenolone acetate (16-DPA) | Delftia acidovorans MTCC 3363 | 4-Androstene-3,17-dione (AD) | Side-chain cleavage to C19 steroid. pjmonline.org |

| 16-Dehydropregnenolone acetate (16-DPA) | Mixed culture of Pseudomonas diminuta and Comamonas acidovorans | Androsta-1,4-diene-3,17-dione (ADD) | Side-chain cleavage and A-ring dehydrogenation to C19 steroid. |

Biotransformation of Related Steroids (e.g., Cortisone by Rhodococcus rhodnii)

The genus Rhodococcus is known for its broad metabolic capabilities, including the ability to perform complex transformations of steroid molecules. While not directly involved in the synthesis of this compound, the biotransformation of cortisone by Rhodococcus rhodnii serves as an excellent example of the novel chemical reactions that can be achieved using microbial catalysts.

When Rhodococcus rhodnii is cultured with cortisone, it does not simply perform a 1(2)-dehydrogenation to prednisone. Instead, it catalyzes a series of complex reactions leading to the formation of new, structurally unique steroids. These transformations can include A-ring aromatization, demethylation, and hydroxylation, resulting in compounds such as 1,9β,17,21-tetrahydroxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione. nih.gov This example underscores the potential of microbial biotransformation to generate novel steroid derivatives that would be extremely difficult to synthesize through conventional chemical means, showcasing the diverse enzymatic machinery present in microorganisms. nih.gov

Synthesis of Specific this compound Derivatives for Research

The modification of the this compound structure is key to creating derivatives with specific properties. Researchers employ a range of chemical reactions to introduce acetyl, hydroxyl, halogen, methyl, and amino groups, leading to compounds with unique chemical and biological profiles.

Acetylated Derivatives (e.g., 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione)

Acetylated derivatives are significant intermediates, particularly in the synthesis of highly active halogenated corticosteroids like dexamethasone (B1670325). A key example is 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, often referred to as tetraene acetate.

Table 1: Synthetic Pathway for 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

| Step | Reaction/Method | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Pregnane Side Chain Construction | Cyanohydrin method | Builds the C-20 and C-21 portion of the steroid. |

| 2 | 1(2)-Dehydrogenation | Selenium dioxide (SeO2) | Introduces the crucial C1-C2 double bond. |

| 3 | Epimerization | - | Adjusts the stereochemistry at a specific carbon center. |

| 4 | Iodination | Stork's iodination procedure | Introduces an iodine atom, a good leaving group for subsequent reactions. |

This synthetic procedure is valued for its efficiency and practicality, providing a reliable pathway to a key intermediate required for producing valuable 9-halogenated corticoids. nih.gov This derivative is also an intermediate in the synthesis of delta 9,11 steroids, which are modifications of glucocorticoids with anti-inflammatory properties.

Hydroxylated and Halogenated Derivatives (e.g., 21-acetoxy-11beta-hydroxythis compound, 6alpha,9-difluoro-11beta,21-dihydroxythis compound 21-acetate)

Hydroxylation and halogenation of the pregnatriene skeleton lead to potent corticosteroids. These modifications significantly influence the biological activity of the resulting compounds.

21-acetoxy-11β-hydroxythis compound serves as an important intermediate in the synthesis of derivatives of Budesonide. One reported synthesis involves the thermal rearrangement of 17α,21-diacetoxy-11β-hydroxy-1,4-pregnadiene-3,20-dione. By heating the starting material in a high-boiling solvent like Dowtherm at 250°C, a yield of 81% of the desired product can be achieved after recrystallization.

Halogenated derivatives , such as those containing fluorine, are of particular interest due to their enhanced anti-inflammatory activity. The synthesis of compounds like 6α,9-difluoro-11β,21-dihydroxythis compound 21-acetate involves highly specific fluorination techniques. The introduction of a fluorine atom at the 6α position is a critical step in the synthesis of various 6α-fluoro corticosteroids. This is often achieved through the stereoselective fluorination of enolized precursors of 9β,11β-epoxy-pregnadiene derivatives. These 6α-fluorinated compounds are valuable intermediates for producing potent anti-inflammatory and antiallergic agents. scireproject.comresearchgate.net

Table 2: Synthesis of Selected Hydroxylated and Halogenated Derivatives

| Derivative | Precursor | Key Reaction Step | Significance |

|---|---|---|---|

| 21-acetoxy-11β-hydroxythis compound | 17α,21-diacetoxy-11β-hydroxy-1,4-pregnadiene-3,20-dione | Thermal rearrangement at 250°C | Intermediate for Budesonide derivatives. |

Methylated Derivatives (e.g., 16-methylpregna-1,4,9(11)-triene-3,20-dione derivatives)

The introduction of a methyl group, typically at the C-16 position, is another common modification of the pregnane structure, leading to compounds with altered biological activity profiles. The synthesis of 16β-Methyl-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione provides an example of this process.

The synthesis begins with 16α,17-Epoxypregnane-3,11,20-trione. The key steps to introduce the methyl group and form the final triene structure are summarized below.

Table 3: Synthetic Steps for a 16-Methylated Derivative

| Step | Reaction/Method | Reagents | Purpose |

|---|---|---|---|

| 1 | Ketalization & Reduction | Ethylene glycol (HOCH2CH2OH), KBH4 | Protection of ketone groups and reduction. |

| 2 | Methylation (Grignard Reaction) | Methylmagnesium bromide (MeMgBr) | Introduction of the 16-methyl group. |

| 3 | Hydrolysis | - | Removal of protecting groups. |

This sequence of reactions effectively constructs the desired 16-methylated pregnatriene derivative.

Aminosteroid Derivatives (Lazaroids)

Lazaroids are a class of 21-aminosteroids developed to act as potent antioxidants and inhibitors of lipid peroxidation, without the typical glucocorticoid activity of corticosteroids. patsnap.comnih.gov One prominent example is Tirilazad mesylate. patsnap.com While specific syntheses starting directly from this compound are not widely detailed, the general synthesis of 21-aminosteroids involves the introduction of a nitrogen-containing substituent at the C-21 position of a pregnane precursor.

A general strategy for creating C-21 nitrogen-substituted pregnanes often starts from pregnenolone. The process involves converting it into a reactive intermediate, such as 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. This intermediate can then react with various amino alcohols to introduce the desired aminosteroid side chain. This approach highlights a viable pathway for creating complex aminosteroids by modifying the side chain of a suitable pregnane starting material.

Other Substituted Pregnadienes and Pregnatrienes

Research into modified pregnadienes and pregnatrienes extends beyond the aforementioned examples, with various other substitutions being explored for therapeutic purposes.

One area of investigation involves 17-substituted pregnadiene derivatives as potential inhibitors of the 5α-reductase enzyme, which is implicated in certain androgen-dependent conditions. jst.go.jpnih.gov In one study, novel progesterone derivatives were synthesized and evaluated. The in vitro results showed that these compounds had inhibitory activity against 5α-reductase, with IC50 values ranging from 0.17 µM to 4.2 µM. nih.gov This demonstrates how modifications at the C-17 position can impart specific enzyme-inhibiting properties.

Another synthetic direction is the creation of pregnane derivatives with heterocyclic rings at the C-21 position. For instance, pregnane derivatives featuring triazole or imidazole (B134444) moieties have been synthesized from 16-dehydropregnenolone acetate. These compounds were found to inhibit the proliferation of human prostate (PC-3) and breast (MCF7) cancer cell lines in a dose-dependent manner, suggesting they could be starting points for developing new anticancer agents.

Table 4: Examples of Other Substituted Pregnane Derivatives

| Derivative Class | Substitution Position | Target/Application | Key Finding |

|---|---|---|---|

| Progesterone Derivatives | C-17 | 5α-reductase inhibition | Compounds showed IC50 values in the micromolar range. nih.gov |

These examples underscore the versatility of the pregnane skeleton and the potential for discovering novel bioactive compounds through targeted synthetic modifications.

Advanced Spectroscopic and Structural Elucidation of Pregna 1,4,16 Triene 3,20 Dione and Analogs

X-ray Crystallography for Three-Dimensional Structure and Conformation

Ring Conformations (e.g., half-chair, chair, sofa, envelope forms)

In Pregna-1,4,16-triene-3,20-dione, the introduction of double bonds in rings A and D significantly influences their conformations.

Ring A: The presence of conjugated double bonds at the C1 and C4 positions forces the A-ring into a relatively planar conformation. researchgate.net This is a departure from the typical chair conformation seen in saturated steroid A-rings. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub The resulting conformation is often described as a distorted half-chair or sofa form. nih.gov In a related compound, Pregna-1,4,9(11),16-tetraene-3,20-dione, the cyclohexadienone A-ring is described as planar. researchgate.net

Ring B and C: In the absence of unsaturation, rings B and C typically adopt stable chair conformations. researchgate.netresearchgate.netnih.gov This is a common feature in most natural and synthetic steroids, providing a rigid core structure. libretexts.orglibretexts.orglibretexts.org

Ring D: The five-membered D-ring is inherently more flexible than the six-membered rings. researchgate.net The double bond at C16 in this compound constrains the D-ring, leading to an envelope conformation. researchgate.netresearchgate.net In this arrangement, four of the carbon atoms lie in a single plane, with the fifth atom out of the plane. nih.gov The specific conformation of the D-ring can vary between an envelope and a half-chair form depending on the substitution pattern. nih.govresearchgate.net

Table 1: Predicted Ring Conformations in this compound

| Ring | Key Structural Feature | Predicted Conformation |

| A | Δ¹,⁴-diene | Planar/Sofa |

| B | Saturated | Chair |

| C | Saturated | Chair |

| D | Δ¹⁶ | Envelope |

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy is a valuable tool for analyzing the chromophoric system of this compound. The extended conjugation present in the molecule gives rise to characteristic UV absorption maxima (λmax).

The primary chromophore in this steroid is the cross-conjugated dienone system in the A-ring (a ketone at C3 conjugated with double bonds at C1-C2 and C4-C5). This system is known to exhibit a strong π → π* transition at a specific wavelength.

The Woodward-Fieser rules can be applied to predict the λmax for such conjugated systems. slideshare.netlibretexts.orgslideshare.netwikipedia.org For a cross-conjugated dienone in a six-membered ring, the base value is approximately 245 nm. The presence of additional conjugating double bonds and substituents will cause a bathochromic shift (a shift to a longer wavelength).

In the case of this compound, the isolated double bond in the D-ring at C16 does not significantly interact with the A-ring chromophore. Therefore, the primary absorption is dictated by the 1,4-dien-3-one system.

Table 2: Application of Woodward-Fieser Rules for the A-ring Dienone Chromophore

| Structural Feature | Contribution (nm) |

| Base value for a six-membered cyclic α,β-unsaturated ketone | 215 |

| Double bond extending conjugation (C1=C2) | +30 |

| Predicted λmax | ~245 |

Note: This is a simplified prediction. The actual λmax may vary depending on the solvent and other structural factors.

Computational Modeling and Quantum Chemical Studies

Computational modeling and quantum chemical studies provide deeper insights into the structural and electronic properties of this compound. researchgate.netakjournals.comakjournals.com These methods can be used to:

Determine the most stable conformation: By performing conformational searches and geometry optimizations, the lowest energy conformation of the molecule can be identified. nih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. acs.orgacs.org

Analyze electronic properties: Quantum chemical calculations can elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity.

Predict spectroscopic properties: Computational methods can simulate various spectra, including NMR and IR, which can then be compared with experimental data to confirm the structure. nih.gov

Recent studies on similar steroid molecules have utilized DFT calculations to accurately predict molecular structures and properties. acs.orgacs.org For instance, the MN15/6-311++G(d,p) level of theory has been successfully used to investigate the conformations and ionization sites of various steroids. acs.org Such computational approaches can provide a detailed understanding of the structure-property relationships in this compound and its analogs. researchgate.netakjournals.comakjournals.com

Structure Activity Relationship Sar Studies of Pregna 1,4,16 Triene 3,20 Dione Derivatives

Influence of Steroid Nucleus Modifications on Biological Activity

Modifications to the core steroid nucleus of pregna-1,4,16-triene-3,20-dione can significantly alter the molecule's electronic and steric properties, thereby affecting its biological activity. Key modifications include the introduction of double bonds and the addition of various substituents to the ring system.

The introduction of a double bond at the C1 position, creating the 1,4-diene system, is a common strategy to enhance glucocorticoid activity and reduce mineralocorticoid side effects. For instance, the presence of a 9-fluoro substituent in a this compound derivative is known to enhance its affinity for the glucocorticoid receptor (GR). This is exemplified by 9-fluoro-11β,21-dihydroxy-16-methylthis compound, a synthetic glucocorticoid. The fluorine atom at the C9 position potentiates the anti-inflammatory activity.

Furthermore, the introduction of additional unsaturation, such as in pregna-1,4,9(11),16-tetraene-3,20-dione, can also modulate activity. This compound serves as a key intermediate in the synthesis of highly active halogenated corticosteroids. researchgate.net The planarity and electronic distribution of the ring system are altered, which can influence receptor binding.

Substituents on the steroid nucleus also play a critical role. For example, a 6α-fluoro group can increase glucocorticoid receptor selectivity. In the related pregna-4,6-diene-3,20-dione (B195115) series, a chlorine atom at the C-6 position was found to increase the inhibitory activity against human 5α-reductase, an effect attributed to higher lipophilicity.

The table below summarizes the influence of selected steroid nucleus modifications on the biological activity of pregnane (B1235032) derivatives.

| Compound/Modification | Biological Effect | Reference |

| 9α-Fluoro substituent | Enhances glucocorticoid receptor affinity and anti-inflammatory activity. | |

| 6α-Fluoro substituent | Enhances glucocorticoid receptor selectivity. | |

| 6-Chloro substituent (in pregna-4,6-diene-3,20-dione) | Increased inhibitory activity for human 5α-reductase. |

Impact of Side Chain Substitutions on Receptor Affinity and Efficacy

Substitutions on the side chain at the C17 position of the this compound scaffold have a profound impact on receptor affinity and efficacy. The nature, size, and orientation of these substituents can dictate the interaction with the ligand-binding pocket of steroid receptors.

A critical substituent for glucocorticoid activity is a hydroxyl group at C21. In the case of 9-fluoro-11,21-dihydroxy-16-methylthis compound, the 21-hydroxy group is a key feature for its biological function. The addition of a 16-methyl group is a common modification that has been shown to reduce mineralocorticoid effects.

In other pregnane derivatives, modifications at the C17 position have been extensively studied. For instance, in the development of inhibitors for the enzyme CYP17A1, various heterocyclic groups have been attached at C17 to enhance binding affinity and selectivity through interactions with the enzyme's active site. nih.gov For example, 17-picolinylidene-androst-4-en-3-one derivatives have shown potent inhibition of both 17α-hydroxylase and C17,20-lyase activities of CYP17A1. nih.gov

The introduction of a 21-aminosteroid moiety, as seen in U74500A (pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(5,6-bis(diethylamino)-2-pyridinyl)-1-piperazinyl)-16-methyl-, HCl (16 alpha)), can impart antioxidant properties to the molecule. nih.gov This derivative was shown to inhibit lipid peroxidation in brain tissue. nih.gov

The following table illustrates the impact of side-chain substitutions on the biological activity of pregnane derivatives.

| Side Chain Substitution | Biological Effect | Reference |

| 16-Methyl group | Reduces mineralocorticoid effects. | |

| 21-Hydroxy group | Important for glucocorticoid activity. | |

| 17-Picolinylidene group (in androstane (B1237026) derivatives) | Potent inhibition of CYP17A1. | nih.gov |

| 21-(4-(5,6-bis(diethylamino)-2-pyridinyl)-1-piperazinyl) group | Confers antioxidant properties. | nih.gov |

Stereochemical Effects on Biological Function

Stereochemistry is a critical determinant of the biological activity of steroids, as their receptors and enzyme targets are chiral environments. The specific spatial arrangement of atoms and functional groups in derivatives of this compound can significantly influence their binding affinity and efficacy.

The orientation of substituents, such as the 11β-hydroxy group, is crucial for the anti-inflammatory activity of glucocorticoids. This specific stereochemistry allows for optimal interaction with the glucocorticoid receptor. Similarly, the stereochemistry at the C16 position, for example, a 16α-methyl group, is important for minimizing mineralocorticoid activity.

While specific studies on the stereoisomers of this compound itself are not widely available, the principles of stereoselectivity are well-established in steroid research. The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, and this chirality has a crucial impact on their biological action by affecting target binding, metabolism, and distribution. nih.gov For instance, in the case of vitamin D, chemical modifications to every part of the molecule, including the A, C, and D rings and the side chain, have demonstrated that stereochemistry plays a pivotal role in biological potency and selectivity. nih.gov

The interaction of a steroid with its receptor is a highly specific three-dimensional fit, often likened to a lock and key. Even minor changes in the stereochemical configuration can lead to a significant loss of biological activity. This highlights the importance of controlling the stereochemistry during the synthesis of new steroid derivatives to ensure the desired pharmacological profile.

Correlation of Structural Features with Specific Enzyme Inhibitory Profiles (e.g., halogen atoms and 5-alpha reductase)

Specific structural features of this compound derivatives can be correlated with their ability to inhibit certain enzymes. A notable example is the inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394).

The introduction of halogen atoms into the steroid nucleus has been shown to modulate 5α-reductase inhibitory activity. In a study of pregna-4,16-diene-6,20-dione derivatives, the presence of a chlorine atom at the C-6 position enhanced the inhibitory activity against human 5α-reductase.

Furthermore, studies on 4-azasteroids have shown that the introduction of a double bond at the Δ1 position can enhance 5α-reductase inhibitory potency. nih.gov Conversely, certain substitutions can reduce this activity. nih.gov In a series of 16-substituted trienediones, a 16-bromo substitution was found to be a good inhibitor of 5α-reductase. nih.gov

The table below provides examples of the correlation between structural features of pregnane derivatives and their 5α-reductase inhibitory activity.

| Structural Feature | Compound Series | Effect on 5α-Reductase Inhibition | Reference |

| C-6 Halogenation (Chlorine) | Pregna-4,6-diene-3,20-diones | Increased inhibitory activity. | |

| Δ1 Double Bond | 4-Azasteroids | Enhanced inhibitory potency. | nih.gov |

| 16-Bromo Substitution | Trienediones | Good inhibitory activity. | nih.gov |

Future Research Directions and Applications in Steroid Chemistry

Development of Novel Steroid Intermediates for Pharmaceutical Synthesis

Pregna-1,4,16-triene-3,20-dione is a key intermediate in the synthesis of valuable corticosteroids. nih.govresearchgate.net Its strategic importance lies in its potential to be transformed into highly active halogenated corticosteroids, such as dexamethasone (B1670325), and other potent anti-inflammatory agents. scispace.com Research efforts are focused on developing shorter and more economically viable synthetic routes to these critical pharmaceuticals.

One significant advancement is the use of readily available and cost-effective starting materials like soybean phytosterols (B1254722) and 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterol side chains. nih.govscispace.com An efficient procedure for the transformation of a soybean phytosterol mixture into this compound has been demonstrated, highlighting the feasibility of utilizing plant-based resources for steroid synthesis. nih.govresearchgate.net

Furthermore, derivatives of this compound, such as 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631), serve as crucial intermediates in the synthesis of Δ⁹,¹¹-steroids like Vamorolone. nih.gov These modified glucocorticoids are designed to have anti-inflammatory properties while potentially avoiding some of the side effects associated with traditional corticosteroids. nih.gov The development of efficient synthetic procedures for these intermediates, with yields reported to be over 46% from 9α-hydroxyandrostenedione, is a significant step towards the production of these value-added 9-halogenated corticoids. scispace.com

Table 1: Synthesis of Steroid Intermediates

| Starting Material | Target Intermediate | Key Transformation | Reported Yield |

| Soybean Phytosterol Mixture | This compound | Chemical and Microbiological Methods | Not specified |

| 9α-hydroxyandrostenedione | 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | Cyanohydrin method, 1(2)-dehydrogenation with selenium dioxide | >46% |

Exploration of Novel Biocatalytic Systems for Sustainable Production

The chemical synthesis of steroids often involves harsh reagents and complex procedures. Consequently, the exploration of biocatalytic systems for more sustainable and efficient production methods is a burgeoning area of research. Microbial transformations offer a green alternative, often providing high selectivity and yield under mild conditions. nih.gov

A key step in the synthesis of this compound from its precursor, pregna-4,16-diene-3,20-dione, is the introduction of a double bond at the C1-2 position. nih.govresearchgate.net Research has successfully demonstrated the use of the actinobacterium Nocardioides simplex VKM Ac-2033D for this specific 1(2)-dehydrogenation step. nih.govresearchgate.net This microbiological approach presents a viable alternative to traditional chemical methods.

The broader field of microbial steroid production is rapidly advancing, with a focus on discovering and engineering microorganisms capable of producing value-added products from renewable raw materials like phytosterols. nih.gov The use of engineered strains of Mycobacterium neoaurum to produce novel steroid derivatives highlights the potential of metabolic engineering in this field. nih.gov These biocatalytic systems not only contribute to more sustainable manufacturing processes but also open up possibilities for the synthesis of novel steroid structures with unique biological activities.

Design and Synthesis of Advanced Probes for Steroid Receptor Research

Understanding the intricate interactions between steroids and their receptors is fundamental to drug discovery and development. Advanced molecular probes, such as radiolabeled or fluorescently tagged ligands, are indispensable tools in this area of research. nih.govnih.gov While direct synthesis of such probes from this compound is not yet extensively documented, its pregnane (B1235032) scaffold makes it a promising candidate for derivatization.

The synthesis of pregnane derivatives incorporating moieties like triazole or imidazole (B134444) rings has been reported, and these compounds have been studied for their interaction with progesterone (B1679170) and androgen receptors. nih.gov Such modifications can alter the binding affinity and specificity of the steroid nucleus, providing insights into receptor-ligand interactions. nih.gov

The general principles for creating advanced probes involve:

Radiolabeling: Introducing a radioactive isotope, such as ¹²⁵I, into the steroid structure allows for highly sensitive detection in radioligand binding assays. nih.govsciopen.comresearchgate.net These assays are the gold standard for quantifying ligand-receptor interactions, providing key parameters like the dissociation constant (Kd) and the maximum receptor density (Bmax). sciopen.comresearchgate.netgiffordbioscience.com

Fluorescent Tagging: Attaching a fluorophore to the steroid molecule enables the use of fluorescence-based detection methods. nih.govnih.gov These probes can be used in various applications, including fluorescence microscopy and high-throughput screening, to visualize receptor localization and quantify binding events.

The development of synthetic routes to modify this compound with suitable linkers for the attachment of reporter groups would be a significant contribution to steroid receptor research.

Further Elucidation of Metabolic Transformations in Diverse Biological Systems

Investigating the metabolic fate of this compound in various biological systems is crucial for understanding its potential bioactivity and for identifying novel biotransformation pathways.

In a notable study, this compound was identified as an intermediate in the bioconversion of 3β-acetoxypregna-5,16-diene-20-one to androsta-1,4-diene-3,17-dione (B159171) by a mixed bacterial culture of Pseudomonas diminuta and Comamonas acidovorans. nih.gov This finding directly implicates the compound in a microbial metabolic pathway and suggests that the C1-2 dehydrogenation is a key transformation step. nih.gov

Fungal systems also exhibit remarkable capabilities for steroid metabolism. For instance, the fungus Penicillium lanosocoeruleum has been shown to metabolize various pregnene-based steroids through pathways such as Baeyer-Villiger oxidation and hydrogenation. scispace.comnih.gov While the specific metabolism of this compound by this fungus has not been reported, the existing data suggests that pregnane skeletons are susceptible to a range of oxidative and reductive transformations in fungi. scispace.comnih.gov

In mammalian systems, steroids typically undergo hepatic metabolism. nih.gov While specific data on this compound is scarce, the metabolic pathways of related corticosteroids like dexamethasone are well-characterized and involve hydroxylation and other modifications to increase water solubility and facilitate excretion. Further research into the metabolic transformations of this compound in mammalian models would provide valuable information on its pharmacokinetic profile and potential biological effects.

Table 2: Identified and Potential Metabolic Transformations

| Biological System | Starting Compound | Key Transformation | Resulting Product(s) |

| Mixed Bacterial Culture (Pseudomonas diminuta and Comamonas acidovorans) | 3β-acetoxypregna-5,16-diene-20-one | Deacetylation, Dehydrogenation (C1-2), Side-chain cleavage | Androsta-1,4-diene-3,17-dione (via this compound intermediate) |

| Fungus (Penicillium lanosocoeruleum) | Pregnene-based steroids | Baeyer-Villiger oxidation, Hydrogenation | δ-D-lactones, Reduced pregnanes |

| Mammalian (inferred) | This compound | Hydroxylation, Conjugation | More polar metabolites |

Q & A

Q. What experimental methods are recommended for determining the solubility of Pregna-1,4,16-triene-3,20-dione derivatives in polar solvents?

Q. How can structural modifications (e.g., fluorination or acetylation) influence the physicochemical properties of this compound?

Fluorination at the 9α position or acetylation at the 21-hydroxy group enhances metabolic stability and lipophilicity. For example, 9-fluoro-11β,21-dihydroxythis compound 21-acetate (CAS 1250-85-7) has a molecular weight of 402.46 g/mol and a predicted boiling point of 550.1±50.0°C, which impacts its solubility and thermal stability during synthesis .

Q. What are the key steps in synthesizing this compound derivatives with anti-inflammatory activity?

A common route involves:

- Selective fluorination at C9 using hydrogen fluoride or fluorinated reagents.

- Acetonide protection of 16α,17α-dihydroxy groups to prevent undesired side reactions.

- Esterification (e.g., hemisuccinate at C21) to improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from stereochemical variations or impurity profiles. For instance, epimeric mixtures (e.g., budesonide epimers A and B) require chiral HPLC (e.g., using a Chiralpak AD-H column) to isolate and validate bioactivity differences. Impurities like 11β,21-dihydroxythis compound 21-acetate (CAS 3044-42-6) must be quantified via LC-MS to rule out confounding effects .

Q. What methodological challenges arise in characterizing degradation products of this compound under accelerated stability conditions?

Degradation pathways (e.g., oxidation at C1-C4 diene or hydrolysis of ester groups) can generate impurities such as pregna-1,4,6-triene-3,20-dione derivatives. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential to identify minor degradation products. Stability studies should follow ICH Q1A guidelines, with storage at 40°C/75% RH for 6 months .

Q. How do fluorinated derivatives of this compound interact with non-canonical biological targets (e.g., metabolic enzymes)?

Studies indicate that 6α,9-difluoro-11β,21-dihydroxy derivatives (MW 420.45 g/mol) inhibit cytochrome P450 3A4 (CYP3A4) via competitive binding, altering pharmacokinetics. Experimental validation requires:

Q. What strategies are effective for resolving stereochemical ambiguities in this compound synthesis?

Epimerization at C16 or C17 can occur during acetonide formation. Strategies include:

- Dynamic kinetic resolution using chiral catalysts.

- X-ray crystallography to confirm absolute configurations (e.g., (11β,16α)-isomer vs. (11β,16β)).

- VCD (Vibrational Circular Dichroism) spectroscopy for solution-phase stereochemical analysis .

Methodological Best Practices

Q. How should researchers design preclinical studies to ensure reproducibility of this compound pharmacology data?

Adhere to NIH guidelines for preclinical research:

- Use n ≥ 6 animals/group to account for biological variability.

- Report exact p-values and confidence intervals for statistical tests.

- Include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

Q. What analytical techniques are critical for impurity profiling in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.